2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Attachment of the Imidazole Moiety: The imidazole ring is attached through a condensation reaction with imidazole-2-carboxaldehyde.
Final Assembly: The final compound is obtained by reacting the intermediate products under controlled conditions, typically involving a base such as sodium hydroxide and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated fluorophenyl derivatives.
Scientific Research Applications
2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(imidazol-1-ylmethyl)benzene: Similar structure but lacks the piperazine ring.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone: Contains an indole moiety instead of a piperazine ring.
Uniqueness
2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of a fluorophenyl group, imidazole moiety, and piperazine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-4-(1H-imidazol-2-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c18-15-3-1-14(2-4-15)11-22-9-8-21(12-16(22)5-10-23)13-17-19-6-7-20-17/h1-4,6-7,16,23H,5,8-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYOXAFIFDWWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NC=CN2)CCO)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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